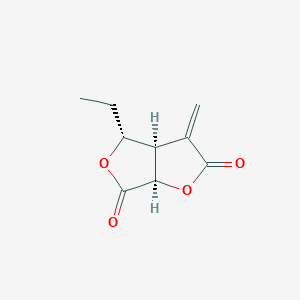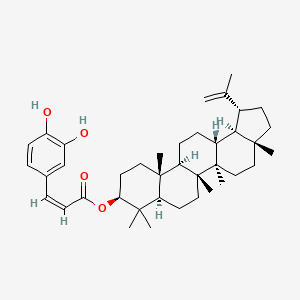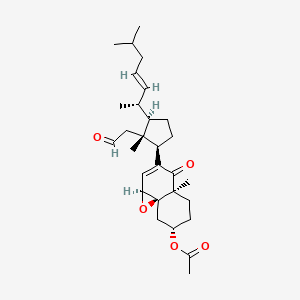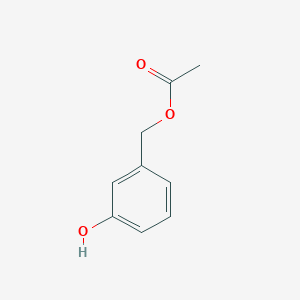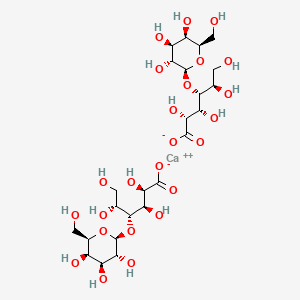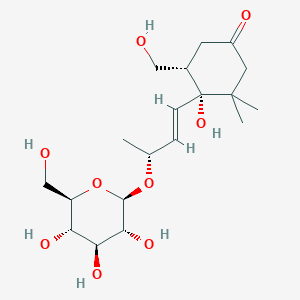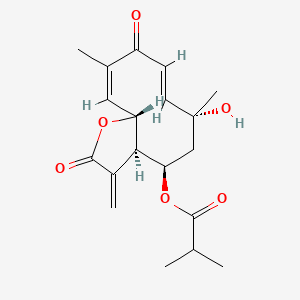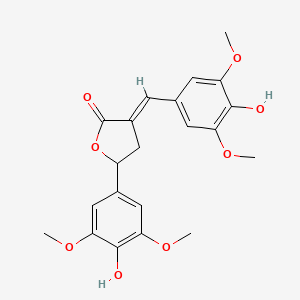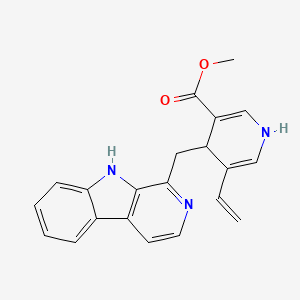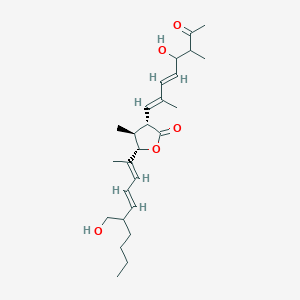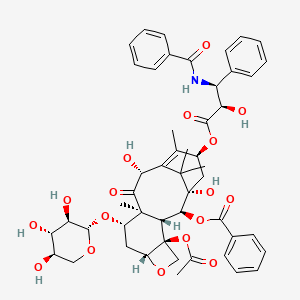
10-Deacetyl-7-xylosyl Paclitaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Deacetyl-7-xylosyltaxol is a derivative of paclitaxel, a well-known microtubule stabilizing agent. This compound is derived from the bark of the Taxus tree and has shown improved pharmacological features compared to paclitaxel . It is primarily used in research for its potential anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Deacetyl-7-xylosyltaxol involves a series of chemical reactions starting from 10-deacetylbaccatin III. The process includes glycosylation with xylosyl donors under specific conditions to yield the desired compound . The reaction conditions typically involve the use of catalysts and solvents to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of 10-Deacetyl-7-xylosyltaxol is achieved through semi-synthetic processes. These processes involve the extraction of 10-deacetylbaccatin III from the Taxus species, followed by chemical modification to introduce the xylosyl group . The use of biocatalysis and microbial fermentation has also been explored to enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 10-Deacetyl-7-xylosyltaxol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of 10-Deacetyl-7-xylosyltaxol, which are studied for their enhanced biological activities .
Scientific Research Applications
10-Deacetyl-7-xylosyltaxol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying microtubule stabilization and polymerization.
Biology: Investigated for its role in inducing mitotic cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
10-Deacetyl-7-xylosyltaxol exerts its effects by stabilizing microtubules and enhancing tubulin polymerization. This leads to mitotic cell cycle arrest and apoptosis in cancer cells . The compound up-regulates pro-apoptotic proteins such as Bax and Bad, while down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-XL. This results in the activation of caspase-9 and downstream caspases, leading to apoptosis through the mitochondrial-dependent pathway .
Comparison with Similar Compounds
Paclitaxel: The parent compound from which 10-Deacetyl-7-xylosyltaxol is derived.
Docetaxel: Another derivative of paclitaxel with similar microtubule stabilizing properties.
Cephalomannine: A related taxane compound with anticancer properties.
Uniqueness: 10-Deacetyl-7-xylosyltaxol is unique due to its improved pharmacological features, including better solubility and enhanced anticancer activity compared to paclitaxel . Its ability to induce apoptosis through the mitochondrial-dependent pathway sets it apart from other similar compounds .
Properties
Molecular Formula |
C50H57NO17 |
|---|---|
Molecular Weight |
944 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40+,42+,46+,48-,49+,50-/m1/s1 |
InChI Key |
ORKLEZFXASNLFJ-DYLQFHMVSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
Synonyms |
7-xylosyl-10-deacetyl-taxol 7-xylosyl-10-deacetyltaxol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


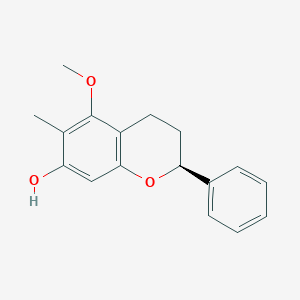
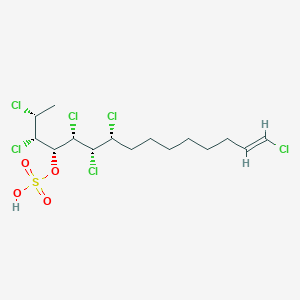
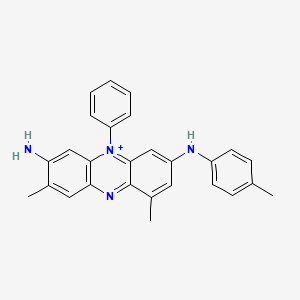
![3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one](/img/structure/B1244555.png)
